molecular formula C7H11N3OS B13787923 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine CAS No. 87444-28-8

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine

Katalognummer: B13787923
CAS-Nummer: 87444-28-8
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: QWLHCJZEWFDQCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine typically involves the reaction of 5,6-dimethylpyrazin-2-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of methanesulfinyl chloride from methyl disulfide and acetic anhydride, followed by its reaction with 5,6-dimethylpyrazin-2-amine. The process requires careful control of reaction conditions, including temperature and pressure, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.

    Reduction: Reduction of the methanesulfinyl group can yield methanethiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Methanesulfonyl derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can undergo redox reactions, influencing the activity of these targets and modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

    Dimethyl sulfoxide (DMSO): A related compound with distinct solvent properties.

    Methylsulfonylmethane (MSM): Known for its use in alternative medicine.

Uniqueness

3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is unique due to its specific structural features and the presence of both a methanesulfinyl group and a pyrazine ring, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

87444-28-8

Molekularformel

C7H11N3OS

Molekulargewicht

185.25 g/mol

IUPAC-Name

5,6-dimethyl-3-methylsulfinylpyrazin-2-amine

InChI

InChI=1S/C7H11N3OS/c1-4-5(2)10-7(12(3)11)6(8)9-4/h1-3H3,(H2,8,9)

InChI-Schlüssel

QWLHCJZEWFDQCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)N)S(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.